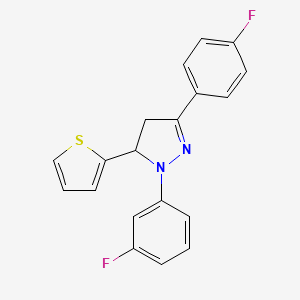
2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL ACETATE is a complex organic compound with a molecular formula of C16H10N2O6 This compound is characterized by the presence of a nitro group, a dihydroisoindole moiety, and a phenyl acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL ACETATE typically involves the nitration of a precursor compound followed by esterification. The nitration process introduces the nitro group into the isoindole ring, while the esterification process attaches the phenyl acetate group. Common reagents used in these reactions include nitric acid for nitration and acetic anhydride for esterification. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive nitrogen species that can interact with cellular components. The dihydroisoindole moiety can bind to proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 2-(5-Nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl triphenylphosphanium
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
Uniqueness
2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL ACETATE is unique due to its combination of a nitro group, a dihydroisoindole moiety, and a phenyl acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse research and industrial purposes .
Propiedades
Fórmula molecular |
C16H10N2O6 |
|---|---|
Peso molecular |
326.26 g/mol |
Nombre IUPAC |
[2-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl] acetate |
InChI |
InChI=1S/C16H10N2O6/c1-9(19)24-14-5-3-2-4-13(14)17-15(20)11-7-6-10(18(22)23)8-12(11)16(17)21/h2-8H,1H3 |
Clave InChI |
ZUJSBXAXRUOMIK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B15018303.png)
![(6Z,9Z)-6,9-bis(2-octanoylhydrazinylidene)bicyclo[3.3.1]non-3-yl benzoate](/img/structure/B15018307.png)
![2-(Benzoyloxy)-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15018308.png)
![N-(2-Hydroxyethyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B15018312.png)

![N-[(1E)-3-[(2E)-2-(5-ethoxy-2-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B15018318.png)
![N,N'-[(2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diyl)bis(oxybenzene-4,1-diyl)]dibenzamide](/img/structure/B15018322.png)
![2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol](/img/structure/B15018325.png)
![N'-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15018329.png)
![4-(decyloxy)-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15018336.png)
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B15018351.png)
![N-(4-Ethoxyphenyl)-N-({N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15018358.png)
![N-(2,5-dimethoxyphenyl)-N-[2-(4-{[(2,5-dimethoxyphenyl)(phenylsulfonyl)amino]acetyl}piperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B15018371.png)
![benzene-1,4-diylbis[nitrilo(E)methylylidene-2,6-dibromobenzene-4,1-diyl] dibenzoate](/img/structure/B15018380.png)
